molecular formula C12H13BrClNO B1459408 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine CAS No. 1327121-80-1

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine

Cat. No.: B1459408
CAS No.: 1327121-80-1
M. Wt: 302.59 g/mol
InChI Key: RLEPTSJNQXKTIW-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine is an organic compound with the molecular formula C12H13BrClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine and chlorine-substituted phenyl ring attached to a piperidine moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine typically involves the acylation of piperidine with 3-bromo-5-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Bromo-5-chlorobenzoyl chloride+PiperidineThis compound+HCl\text{3-Bromo-5-chlorobenzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-5-chlorobenzoyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: H2O2 in an aqueous or organic solvent.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-[(3-Bromo-5-chlorophenyl)methanol]piperidine.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromo-4-chlorophenyl)carbonyl]piperidine
  • 1-[(3-Bromo-5-fluorophenyl)carbonyl]piperidine
  • 1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine

Uniqueness

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPTSJNQXKTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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